2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

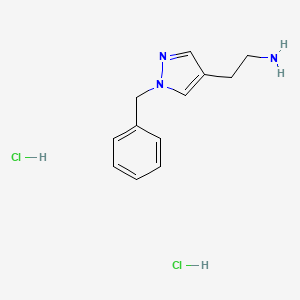

2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a pyrazole derivative featuring a fused nitrogen-containing heterocycle. Its molecular architecture includes a pyrazole ring substituted at the 1-position with a benzyl group and at the 4-position with an ethanamine side chain. The dihydrochloride salt introduces two chloride counterions, enhancing solubility and stability. The parent compound, 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine (PubChem CID 61636652), serves as the core structure, with the dihydrochloride form (CID 71755946) differing in its ionic state.

The pyrazole ring’s aromaticity and electron-deficient nature are critical to its reactivity. The benzyl group at the 1-position contributes to steric bulk and hydrophobic interactions, while the ethanamine moiety at the 4-position provides a nucleophilic site for further functionalization. The dihydrochloride salt’s structure is stabilized by hydrogen bonding between the amine groups and chloride ions, as well as π–π interactions between the aromatic benzyl and pyrazole rings.

Crystallographic studies of similar pyrazole derivatives reveal that such compounds often adopt monoclinic or orthorhombic packing arrangements. For example, 1-benzyl-4-(2-chloroethyl)-1H-pyrazole hydrochloride crystallizes in a monoclinic system with hydrogen bonds between the chloride ions and the pyrazole NH group. While direct X-ray data for this compound are not publicly available, computational models suggest a planar pyrazole ring with the benzyl and ethanamine groups in anti-periplanar orientations to minimize steric strain.

Table 1: Molecular Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇Cl₂N₃ | |

| Molecular Weight | 274.19 g/mol | |

| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)CCN.Cl.Cl | |

| InChI Key | GJIGROAPLITWPH-UHFFFAOYSA-N |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the compound’s electronic environment and structural features. For the parent amine (CID 61636652), proton NMR data indicate signals for the benzyl aromatic protons (δ 7.1–7.4 ppm), the pyrazole NH proton (δ 11.39 ppm, broad singlet), and the ethanamine CH₂ groups (δ 2.85–3.73 ppm). The dihydrochloride form would exhibit similar shifts, with slight downfield shifts for the NH proton due to hydrogen bonding with chloride ions.

Carbon-13 NMR data for related pyrazole derivatives reveal chemical shifts for the pyrazole carbons (δ 110–140 ppm) and benzyl carbons (δ 120–130 ppm). The ethanamine CH₂ groups typically resonate around δ 40–50 ppm, while the quaternary pyrazole carbons appear at higher chemical shifts due to electron-withdrawing effects.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups and bonding interactions. Key absorption bands for this compound include:

- N–H stretching : Broad peaks at 3300–3500 cm⁻¹ from the pyrazole NH and amine groups.

- C=N stretching : A sharp peak near 1600 cm⁻¹ from the pyrazole ring.

- C–N stretching : Peaks around 1250–1350 cm⁻¹ from the ethanamine side chain.

- Aromatic C–H bending : Peaks between 700–900 cm⁻¹ for the benzyl ring.

The presence of chloride ions may introduce additional peaks in the far-IR region (~400–600 cm⁻¹), though these are often weak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of the compound is dominated by π→π* transitions in the aromatic system. The pyrazole ring’s conjugation and the benzyl group contribute to absorption maxima in the range of 250–300 nm. For example, 1-benzylpyrazole derivatives typically exhibit λₘₐₓ at ~270 nm. The dihydrochloride form may show a slight red shift due to increased electron density from the ionized amine group.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 7.1–7.4 (aromatic), δ 2.85–3.73 (CH₂) | |

| ¹³C NMR | δ 110–140 (pyrazole C), δ 120–130 (benzyl C) | |

| IR | 3300–3500 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N) | |

| UV-Vis | λₘₐₓ ~270 nm |

Comparative Analysis of Tautomeric Forms in Pyrazole Derivatives

Tautomerism in Pyrazole Derivatives

Pyrazole derivatives exhibit annular tautomerism, where the NH group may occupy either the 1- or 2-position of the ring. For 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine, the 1H-pyrazole form is favored due to the electron-donating effect of the benzyl group, which stabilizes the N2-protonated tautomer. This contrasts with unsubstituted pyrazole, which exists as a tautomeric equilibrium in solution.

The dihydrochloride salt’s ionic nature further stabilizes the 1H-tautomer through hydrogen bonding between the pyrazole NH and chloride ions. Computational studies using density functional theory (DFT) reveal that electron-donating substituents (e.g., benzyl) lower the energy of the N2-protonated form by ~5–10 kJ/mol compared to electron-withdrawing groups.

Substituent Effects on Tautomer Stability

Substituent electronic and steric effects significantly influence tautomer preferences. For example:

- Electron-donating groups (e.g., benzyl, methyl): Stabilize the N2-protonated tautomer through resonance and inductive effects.

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl): Stabilize the N1-protonated tautomer by delocalizing electron density away from the ring.

In 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine, the benzyl group’s electron-donating nature ensures predominant N2-protonation. Steric interactions between the benzyl and ethanamine groups may also favor this tautomer by minimizing spatial strain.

Experimental and Theoretical Insights

Experimental studies using NMR and X-ray crystallography confirm the prevalence of the N2-protonated tautomer in 1-benzylpyrazole derivatives. For instance, 1-benzyl-4-(2-chloroethyl)-1H-pyrazole hydrochloride crystallizes with the NH group at the 2-position, as evidenced by hydrogen bonding patterns. Theoretical studies using MP2/6-311++G** calculations corroborate this preference, showing that the N2-protonated form is lower in energy by ~8 kJ/mol compared to the N1-protonated form in benzyl-substituted pyrazoles.

Table 3: Tautomer Stability in Pyrazole Derivatives

Properties

IUPAC Name |

2-(1-benzylpyrazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIGROAPLITWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(β-Styryl) Amines (Intermediate)

- β-Styryl amines are synthesized by condensation or substitution reactions involving styryl precursors and amine sources.

- The amine moiety can be introduced via nucleophilic substitution or reductive amination methods.

- These intermediates serve as key building blocks for pyrazole ring construction.

Reaction with Chlorocarbonyl Compounds

- β-Styryl amines are reacted with chlorocarbonyl-containing compounds such as benzyl or t-butyl chlorocarbonyl-acetates.

- The reaction is carried out in inert solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3).

- A tertiary organic base (e.g., triethylamine or pyridine) is used to scavenge the hydrochloric acid formed during the reaction.

- Temperature is maintained between 0°C and 100°C, often at reflux for optimal conversion.

- This step yields enamine intermediates without the need for isolation before the next step.

Cyclization with Arylhydrazines

- The filtered solution containing the enamine intermediate is directly reacted with an arylhydrazine.

- Reaction temperatures are similarly maintained between 0°C and 100°C.

- The cyclization forms the pyrazole ring, yielding 1-benzyl-4-substituted pyrazole derivatives.

- The reaction progress can be monitored by thin-layer chromatography (TLC).

Hydrogenolysis and Conversion to Final Amine

- When the substituent R is benzyl, hydrogenolysis is performed using palladium on charcoal catalysts.

- This step removes protecting groups or converts esters to the corresponding amines.

- The reaction conditions are mild and selective, avoiding harsh reagents.

Formation of Dihydrochloride Salt

- The free amine is treated with hydrochloric acid to form the dihydrochloride salt.

- This salt form improves compound stability, crystallinity, and handling.

- Purification is typically achieved by crystallization from suitable solvents.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| β-Styryl amine synthesis | Styryl precursors + amine source | Various | Ambient to reflux | Variable | Moderate | Formation of amine intermediate |

| Reaction with chlorocarbonyl | Benzyl chlorocarbonyl-acetate + triethylamine | CH2Cl2 or CHCl3 | 0 to 100 (reflux) | ~6 hours | High | Formation of enamine intermediate |

| Cyclization with arylhydrazine | Arylhydrazine addition | Same as above | 0 to 100 (reflux) | Few hours | High | Pyrazole ring formation |

| Hydrogenolysis | Pd/C catalyst + H2 | Ethanol or similar | Ambient to mild | Hours | High | Removal of benzyl protecting group |

| Salt formation | HCl treatment | Ethanol or water | Ambient | 1-2 hours | Quantitative | Formation of dihydrochloride salt |

Research Findings and Advantages

- The described synthetic route avoids the use of highly toxic reagents such as potassium cyanide or alkyl chloro-hydrazonoacetates, which are common in older methods.

- The use of tertiary amine bases allows smooth reaction progress by neutralizing HCl formed, improving yields.

- Direct use of reaction mixtures without intermediate isolation streamlines the process and reduces purification steps.

- Hydrogenolysis with Pd/C provides a clean and efficient method for deprotection.

- The overall method is amenable to scale-up due to mild conditions and relatively high yields.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that benzyl pyrazole derivatives can induce apoptosis in human cancer cells, making them candidates for further drug development .

Neuropharmacology

Recent investigations have highlighted the neuroprotective properties of 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride in models of neurodegenerative diseases. It has been observed to enhance neuronal survival and reduce oxidative stress markers in vitro, suggesting its potential use in treating conditions like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria. This broad-spectrum activity positions it as a potential lead compound for developing new antibiotics .

Enzyme Inhibition Studies

Research has explored the role of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been tested against certain kinases and phosphatases, showing promise as a modulator in signaling pathways relevant to cancer progression .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) [2-(1H-Pyrazol-1-yl)ethyl]amine Dihydrochloride (CAS 1071550-46-3)

(b) {1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine Dihydrochloride (EN300-344283)

(c) (2E)-3-(1-Benzyl-1H-pyrazol-4-yl)prop-2-enoic Acid (EN300-344275)

- Key Differences: Replaces the ethylamine side chain with a propenoic acid group, converting the molecule from a basic amine to a carboxylic acid derivative. This substitution drastically changes reactivity (e.g., participation in condensation reactions) and physicochemical properties (e.g., lower pKa) .

Physicochemical and Functional Properties

Crystallographic Insights

However, the benzyl group’s steric bulk may influence packing efficiency and crystal lattice stability compared to non-benzylated analogues.

Biological Activity

2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a synthetic compound characterized by its unique pyrazole ring structure, which is commonly associated with various biological activities. Its molecular formula is C12H15N3·2HCl, and it has garnered interest in medicinal chemistry due to its potential applications in treating various diseases.

The compound is a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological assays. The melting point of the compound is reported to be between 179-180 °C . The presence of the benzyl and pyrazole moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Antioxidant Properties

Research indicates that compounds containing pyrazole rings exhibit significant antioxidant activities. Preliminary studies suggest that this compound may modulate oxidative stress pathways, which are critical in various pathological conditions including cancer and neurodegenerative diseases.

Anti-inflammatory and Anticancer Activities

Similar pyrazole derivatives have shown promise in anti-inflammatory and anticancer applications. The structural characteristics of this compound may contribute to its ability to inhibit inflammatory mediators and cancer cell proliferation. However, specific data on this compound's efficacy in these areas remains limited and requires further investigation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that it may interact with specific receptors or enzymes involved in signaling pathways related to inflammation and cell survival. The binding affinity of similar compounds to necroptosis-related proteins suggests a potential therapeutic avenue for conditions characterized by necrosis .

Structure-Activity Relationship (SAR) Studies

Recent SAR analyses of related pyrazole derivatives have provided insights into how structural modifications can enhance biological activity. For instance, variations in substituents on the pyrazole ring can significantly affect the binding affinity to target proteins .

| Compound Name | Kd Value (μM) | EC50 Value (μM) | Unique Features |

|---|---|---|---|

| 4b | 0.078 | 0.160 | Potent RIP1 kinase inhibitor |

| 2-(4-Methyl-1H-pyrazol-1-yl)ethanol | TBD | TBD | Methyl group influences activity |

| (1-Isopropyl-1H-pyrazol-4-yl)methanol | TBD | TBD | Isopropyl affects sterics |

Case Studies

A notable study highlighted the synthesis of various 1-benzyl-1H-pyrazole derivatives, leading to the identification of potent inhibitors of RIP1 kinase, a target implicated in necroptosis and inflammatory diseases. The compound 4b demonstrated significant protective effects in a pancreatitis mouse model, showcasing the therapeutic potential of pyrazole-based compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a benzyl-substituted pyrazole with an ethanamine precursor under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes controlling stoichiometry, temperature (0–25°C), and reaction time to minimize side products like over-alkylation. Purification via column chromatography or recrystallization in ethanol/water mixtures improves yield .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR verify substitution patterns and amine protonation.

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] peak).

- X-ray Crystallography : SHELXL refinement resolves solid-state conformation and salt formation (dihydrochloride) .

- HPLC : Purity >98% validated using reverse-phase C18 columns .

Q. How do solubility and stability profiles impact experimental design for this compound?

- Methodology : Solubility in DMSO (≥50 mM) and aqueous buffers (pH 4–7) is tested via nephelometry. Stability studies under varying temperatures (4°C, 25°C) and pH (3–9) use accelerated degradation protocols. Hydrolytic stability of the amine group is monitored via LC-MS over 72 hours .

Advanced Research Questions

Q. How can crystallographic data resolve conformational flexibility in this compound, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SHELXL) identifies rotational freedom in the benzyl group and ethanamine chain. Challenges include handling high solvent content or twinning. Data collection at low temperature (100 K) and iterative refinement with SHELXE improve resolution. Hydrogen-bonding networks between amine hydrogens and chloride ions are critical for salt stability .

Q. What strategies are used to identify pharmacological targets (e.g., GPCRs, kinases) for this compound?

- Methodology :

- Virtual Screening : Docking studies (AutoDock Vina) against receptors like histamine H or uPAR prioritize targets.

- In Vitro Assays : Radioligand binding (e.g., H-labeled antagonists) quantifies affinity (K). Functional assays (cAMP accumulation, calcium flux) assess agonist/antagonist activity .

- Selectivity Profiling : Cross-screening against 50+ GPCRs/kinases identifies off-target effects .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Methodology :

- Hepatic Microsomes : Incubation with rat/human microsomes measures clearance rates (t) and CYP450 inhibition.

- Ames Test : Bacterial reverse mutation assay assesses mutagenicity.

- In Silico Tools : ProTox-II predicts hepatotoxicity and LD .

Q. What stereochemical considerations arise if chiral centers are introduced into the ethanamine chain?

- Methodology : Chiral resolution via HPLC (Chiralpak IA column) separates enantiomers. Activity comparison in receptor-binding assays identifies pharmacologically active isomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiomeric excess >99% .

Q. How should contradictory in vitro vs. in vivo activity data be analyzed?

- Methodology : Discrepancies may stem from poor bioavailability or metabolite interference. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.